molecular formula C7H5BrN2O B2953980 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1531566-06-9

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B2953980
CAS RN: 1531566-06-9
M. Wt: 213.034
InChI Key: HHVDENHKPJOSRB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound . It is an allosteric modulator of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the commercially available 5-bromo-1 H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .

Scientific Research Applications

Biomedical Applications

The compound is structurally similar to 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms . These compounds have been described in more than 5500 references (2400 patents) up to date . They have diverse biomedical applications due to their close similarity with the purine bases adenine and guanine .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory diseases .

Antiviral Activity

These compounds have exhibited antiviral properties , indicating their potential use in the development of antiviral therapies .

Antifungal Activity

The antifungal activity of pyrrolopyrazine derivatives has been documented , suggesting their potential application in antifungal treatments .

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity , which could be beneficial in the prevention and treatment of diseases caused by oxidative stress .

Antitumor Activity

These compounds have demonstrated antitumor activity , indicating their potential use in cancer treatment .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could be beneficial in the treatment of diseases related to kinase activity .

Mechanism of Action

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor .

properties

IUPAC Name

4-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVDENHKPJOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

CAS RN

1531566-06-9
Record name 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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